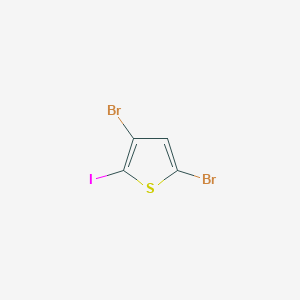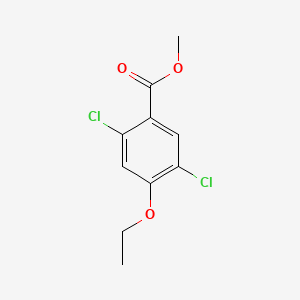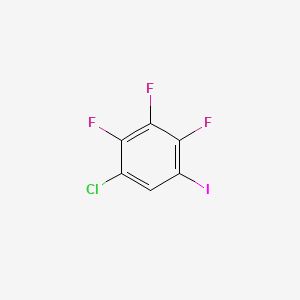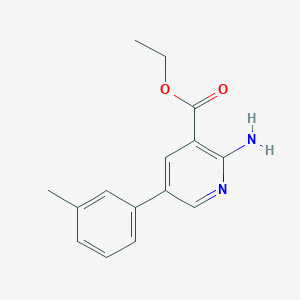
Ethyl 2-amino-5-(m-tolyl)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-5-(m-tolyl)nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of an ethyl ester group, an amino group, and a tolyl group attached to a nicotinic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-(m-tolyl)nicotinate typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid, which is then esterified to form ethyl nicotinate.
Amination: The ethyl nicotinate undergoes amination to introduce the amino group at the 2-position.
Tolyl Group Introduction: The m-tolyl group is introduced through a substitution reaction, typically using a suitable tolyl halide and a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.
化学反応の分析
Types of Reactions
Ethyl 2-amino-5-(m-tolyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Bases like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
科学的研究の応用
Ethyl 2-amino-5-(m-tolyl)nicotinate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
作用機序
The mechanism of action of Ethyl 2-amino-5-(m-tolyl)nicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Ethyl 2-aminonicotinate: Similar in structure but lacks the tolyl group.
Methyl nicotinate: Contains a methyl ester instead of an ethyl ester and lacks the amino and tolyl groups.
2-Amino-5-methylpyridine: Similar amino and methyl groups but different overall structure.
Uniqueness
Ethyl 2-amino-5-(m-tolyl)nicotinate is unique due to the presence of both the amino and m-tolyl groups, which confer specific chemical properties and biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C15H16N2O2 |
|---|---|
分子量 |
256.30 g/mol |
IUPAC名 |
ethyl 2-amino-5-(3-methylphenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H16N2O2/c1-3-19-15(18)13-8-12(9-17-14(13)16)11-6-4-5-10(2)7-11/h4-9H,3H2,1-2H3,(H2,16,17) |
InChIキー |
CJJHVOMHYHXJIS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=CC(=C1)C2=CC=CC(=C2)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid](/img/structure/B14769786.png)
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-5-carboxamide](/img/structure/B14769794.png)
![benzyl N-[(3R,4R)-3-hydroxypiperidin-4-yl]carbamate](/img/structure/B14769795.png)
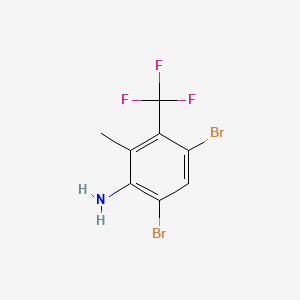



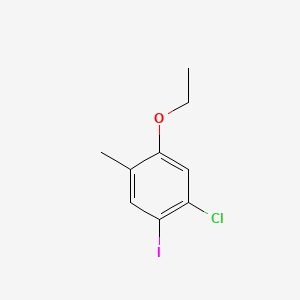
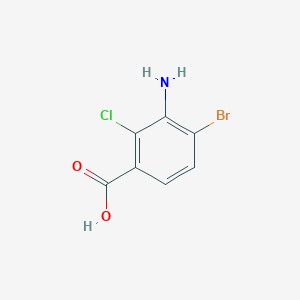

![(R)-N-[1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14769848.png)
